1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
1-(Benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a benzenoid ring, a fluorophenyl ring, a triazolopyrimidinyl moiety, and a piperazine ring. Its complex structure suggests multiple interaction points for various biological activities, making it an interesting candidate for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine often begins with the preparation of intermediate compounds, such as the benzenesulfonyl chloride and fluorophenyl triazolopyrimidine derivatives. The key steps involve nucleophilic substitution reactions, condensation reactions, and cyclization processes under controlled conditions. Solvents such as dichloromethane and catalysts like triethylamine are commonly used.
Industrial Production Methods: Industrial production typically involves large-scale batch reactions, utilizing automated reactors for precise temperature and pressure control. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and quality control. The overall yield and purity of the final product depend on the optimization of reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes several chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions occur primarily at the aromatic rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed:
Sulfone Derivatives: Formed during oxidation.
Amino Derivatives: Formed during substitution with amines.
Hydrogenated Products: Resulting from reduction.
Scientific Research Applications
Chemistry: In chemistry, the compound is used to study reaction mechanisms involving sulfonyl and triazolopyrimidine groups. It serves as a model compound in various synthetic methodologies.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor. Its complex structure allows it to interact with multiple protein targets, making it a valuable tool in the study of enzyme-substrate interactions.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of drugs targeting neurological and inflammatory diseases. Its ability to cross biological membranes and its stability make it a promising candidate for further pharmacological studies.
Industry: In industrial applications, the compound is utilized in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves binding to molecular targets, such as enzymes and receptors. Its interaction with these targets can inhibit or modulate their activity, leading to downstream effects on various biochemical pathways. The triazolopyrimidine moiety plays a critical role in its binding affinity and specificity, while the piperazine ring enhances its membrane permeability.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-piperidone: Shares the sulfonyl group but lacks the triazolopyrimidine moiety.
4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazol-4-yl]piperazine: Similar triazole ring but without the benzenesulfonyl group.
7-(4-Fluorophenyl)-1,2,3-triazolo[4,5-d]pyrimidine: Lacks the piperazine ring, highlighting the role of each component in the compound’s overall properties.
There you go—a detailed dive into the world of this complex compound
Properties
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2S/c21-15-6-8-16(9-7-15)28-20-18(24-25-28)19(22-14-23-20)26-10-12-27(13-11-26)31(29,30)17-4-2-1-3-5-17/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLHBWOCNLBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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